molecular formula C24H18BNO2 B15127451 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid

Cat. No.: B15127451
M. Wt: 363.2 g/mol
InChI Key: WPWPOMNBTQPHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9-Phenyl-9H-carbazol-3-yl)phenylboronic acid is an organic compound with the molecular formula C18H14BNO2 It is a boronic acid derivative that features a carbazole moiety attached to a phenyl ring, which is further connected to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki coupling reactions.

    Materials Science: This compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities[][3].

Mechanism of Action

The mechanism of action of 3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group interacts with metal catalysts, facilitating the formation of carbon-carbon bonds in coupling reactions. The carbazole moiety provides additional stability and electronic properties to the compound, enhancing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid can be compared with other boronic acid derivatives and carbazole-containing compounds:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C24H18BNO2

Molecular Weight

363.2 g/mol

IUPAC Name

[3-(9-phenylcarbazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C24H18BNO2/c27-25(28)19-8-6-7-17(15-19)18-13-14-24-22(16-18)21-11-4-5-12-23(21)26(24)20-9-2-1-3-10-20/h1-16,27-28H

InChI Key

WPWPOMNBTQPHDV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.